3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid
Description
3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid is a bicyclic sulfonic acid derivative characterized by a rigid norbornane (bicyclo[2.2.1]heptane) core linked to a 2-methylpropane sulfonic acid group via an amino bridge. This structure imparts unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
918825-05-5 |
|---|---|
Molecular Formula |
C11H21NO3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylamino)-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C11H21NO3S/c1-8(7-16(13,14)15)6-12-11-5-9-2-3-10(11)4-9/h8-12H,2-7H2,1H3,(H,13,14,15) |
InChI Key |
QSVVTMLHGXCUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CC2CCC1C2)CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the bicyclo[2.2.1]heptane core, followed by functionalization to introduce the amino and sulfonic acid groups.
Formation of Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Introduction of Amino Group: The bicyclo[2.2.1]heptane derivative can be subjected to amination reactions using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[2.2.1]heptane moiety provides a rigid framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
p-Tolylsulfonic Acid, 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl
- Structure : Features a p-tolylsulfonic acid group attached to a 1,3,3-trimethyl-substituted bicyclo[2.2.1]heptane.
- Key Differences: Lacks the amino bridge and methylpropane chain, replacing them with a bulkier p-tolyl group. This reduces conformational flexibility compared to the target compound.
- Applications : Likely used as a surfactant or catalyst due to the sulfonic acid group’s acidity .
3-Aminopropane-1-sulfonic Acid (CAS No. 3687-18-1)
Bicyclo[2.2.1]heptane-2-sulfonamide,3-methyl (CAS 7167-17-1)
- Structure : Contains a sulfonamide group (-SO₂NH₂) instead of sulfonic acid (-SO₃H).
- Key Differences : Sulfonamide is less acidic (pKa ~10) than sulfonic acid (pKa ~1), altering reactivity in biological systems. The methyl group on the bicyclo core may enhance lipophilicity .
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid, a compound featuring a bicyclic structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈N₂O₃S
- Molecular Weight : 246.34 g/mol
- CAS Number : 1247416-22-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may act as an inhibitor or modulator in several biochemical pathways.
Key Mechanisms:
- Receptor Modulation : The bicyclic structure allows for specific interactions with receptor sites, potentially influencing signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that compounds with similar bicyclic structures exhibit antimicrobial properties against various pathogens. The sulfonic acid group may enhance solubility and bioavailability, contributing to efficacy.
-
Anticancer Properties
- Research indicates potential anticancer activity through apoptosis induction in cancer cell lines. The exact mechanism is under investigation but may involve modulation of apoptotic pathways.
-
Neuroprotective Effects
- Some studies suggest that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 (2023) | Evaluated antimicrobial effects against E. coli and S. aureus | Showed significant inhibition at low concentrations |
| Study 2 (2024) | Investigated anticancer activity on breast cancer cell lines | Induced apoptosis and reduced cell viability |
| Study 3 (2024) | Assessed neuroprotective effects in rat models | Reduced markers of oxidative stress |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets. Notable findings include:
- Synthesis and Modification : Various synthetic routes have been explored to create analogs with improved potency and reduced toxicity.
- In Vivo Studies : Animal models have demonstrated promising results in terms of safety and efficacy, paving the way for further clinical investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
